molecular formula C22H22N4O2S2 B2360610 N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide CAS No. 392300-35-5

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide

Cat. No.: B2360610
CAS No.: 392300-35-5
M. Wt: 438.56
InChI Key: SAZBSRCVSFCLNU-UHFFFAOYSA-N
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Description

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is a compound characterized by its complex structure, incorporating a quinoline ring, thiadiazole, and benzamide moieties. This compound exhibits significant potential in various fields, including medicinal chemistry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis typically begins with commercially available starting materials, including quinoline derivatives, thiadiazole, and benzoyl chloride.

  • Reaction Sequence: : The preparation involves multiple steps:

    • Step 1: : Formation of the quinoline derivative through a cyclization reaction.

    • Step 2: : Introduction of the thiadiazole moiety via a thiol-ene reaction.

    • Step 3: : Coupling with benzoyl chloride to form the final benzamide compound.

  • Reaction Conditions: : These reactions generally require controlled temperature conditions, specific solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine to facilitate the processes.

Industrial Production Methods

While specific industrial production methods may vary, they generally involve large-scale adaptations of the laboratory synthesis, emphasizing yield optimization, cost efficiency, and purity. Techniques such as continuous flow synthesis could be employed to increase efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions at the quinoline ring, leading to various oxidized derivatives.

  • Reduction: : Reduction reactions primarily affect the carbonyl groups, converting them into alcohols or hydrocarbons.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, altering the functional groups attached to the core structure.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

  • Substitution: : Conditions vary depending on the desired substitution but often involve reagents like alkyl halides or sulfonyl chlorides in the presence of bases.

Major Products Formed

  • Oxidation: : Quinoline N-oxide derivatives.

  • Reduction: : Alcohols and alkanes.

  • Substitution: : Varied functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

The compound serves as a key intermediate in the synthesis of more complex molecules, potentially leading to new materials with specialized functions.

Biology and Medicine

  • Antimicrobial Agents: : Studies suggest potential antimicrobial activity, making it a candidate for developing new antibiotics.

  • Anticancer Research: : Its ability to inhibit certain enzymes and pathways could be harnessed for anticancer drug development.

Industry

  • Chemical Sensors: : The compound's reactivity makes it suitable for use in chemical sensors and detection systems.

  • Catalysis: : It may act as a catalyst in certain organic reactions due to its unique functional groups.

Mechanism of Action

The compound's mechanism of action involves interaction with molecular targets such as enzymes, receptors, or DNA. For instance, its quinoline moiety can intercalate into DNA, disrupting replication processes, while the thiadiazole group may inhibit specific enzymatic activities by binding to active sites.

Comparison with Similar Compounds

When compared with structurally similar compounds, such as other quinoline derivatives or thiadiazole-containing molecules, N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide stands out due to its multifunctional groups that provide diverse reactivity and biological activity.

Similar Compounds

  • Quinoline derivatives like chloroquine

  • Thiadiazole-containing molecules such as 2-aminothiadiazole

  • Benzamide derivatives like sulpiride

Properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S2/c1-14-9-10-17(12-15(14)2)20(28)23-21-24-25-22(30-21)29-13-19(27)26-11-5-7-16-6-3-4-8-18(16)26/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3,(H,23,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZBSRCVSFCLNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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